molecular formula C25H32N2O4 B2758664 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide CAS No. 921581-52-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide

Katalognummer B2758664
CAS-Nummer: 921581-52-4
Molekulargewicht: 424.541
InChI-Schlüssel: GIUZPIROBCNIHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide, also known by its chemical formula C₂₃H₂₅F₃N₂O₃ , is a synthetic compound with an average molecular mass of 434.451 Da . It falls within the class of benzoxazepines and exhibits interesting pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Acute Aquaresis and Hyponatremia Treatment

The study by Saito et al. (1997) discusses a non-peptide V2 arginine vasopressin (AVP) antagonist's role in promoting water diuresis and improving hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This research highlights the compound's therapeutic potential in managing water balance disorders without directly referencing the specific compound but provides insight into related drug actions Acute aquaresis by the nonpeptide arginine vasopressin (AVP) antagonist OPC-31260 improves hyponatremia in patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH).

Perioperative Management of Pheochromocytoma

Prys‐roberts and Farndon (2002) discuss the efficacy and safety of Doxazosin for the perioperative management of patients with pheochromocytoma, illustrating the compound's relevance in controlling blood pressure during surgical procedures Efficacy and Safety of Doxazosin for Perioperative Management of Patients with Pheochromocytoma.

Metabolism and Excretion Study

The metabolism and urinary excretion study by Moos et al. (2016) provides insights into the body's handling of certain compounds, including metabolism and elimination pathways. While the specific compound is not mentioned, this research offers a general understanding of how similar substances could be processed by the human body Metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage.

Antiepileptic Agent Study

Almeida and Soares-da-Silva (2003) examine the safety, tolerability, and pharmacokinetics of BIA 2-093, a novel putative antiepileptic agent. This study provides a comprehensive overview of the pharmacological profile of new antiepileptic drugs, potentially including mechanisms of action or efficacy similar to the compound of interest Safety, Tolerability and Pharmacokinetic Profile of BIA 2-093, a Novel Putative Antiepileptic Agent, during First Administration to Humans.

Pharmacological Control in Brain Tissue

Bicher and Marvin (1976) discuss the pharmacological control of local oxygen regulation mechanisms in brain tissue. This research might indirectly relate to the neuroprotective or neuroregulatory potential of similar compounds, shedding light on their possible applications in neurological conditions Pharmacological Control of Local Oxygen Regulation Mechanisms in Brain Tissue.

Eigenschaften

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-16(2)14-27-21-12-9-19(13-22(21)30-15-25(5,6)24(27)29)26-23(28)18-7-10-20(11-8-18)31-17(3)4/h7-13,16-17H,14-15H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUZPIROBCNIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.